![molecular formula C26H31N7O2S B2539203 2-(4-Benzhydrylpiperazino)-6-(tert-butylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine CAS No. 685108-11-6](/img/structure/B2539203.png)

2-(4-Benzhydrylpiperazino)-6-(tert-butylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

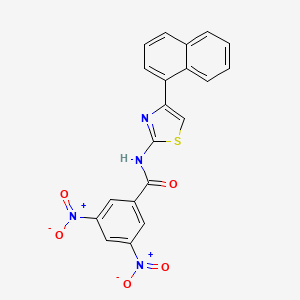

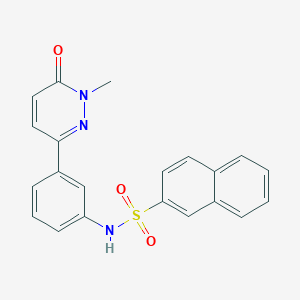

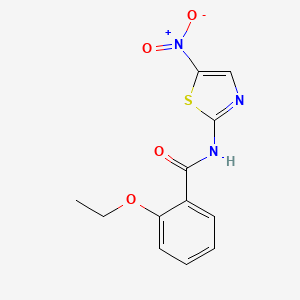

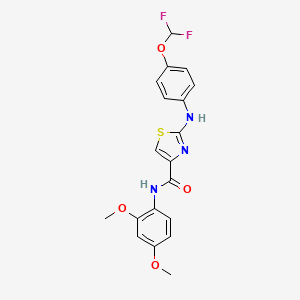

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the molecule suggests that it could have a fairly rigid structure. The exact structure would depend on the specific arrangement of the atoms and the conformation of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amine group could participate in acid-base reactions, the sulfonyl group could undergo substitution reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Energetic Materials

Background: Energetic materials play a crucial role in explosives, propellants, and pyrotechnics. Researchers continuously seek novel compounds with improved performance and safety characteristics.

Compound 5: Secondary Explosive: Compound 10: Heat-Resistant Explosive: Compounds 14, 17, and 19: Primary Explosives:Anti-Epileptic Activity

Background: Anti-epileptic drugs are essential for managing epilepsy. Novel compounds with improved efficacy are continually explored.

Pyrimidine-7(4H)-one Motif:Medicinal Chemistry

Background: The pharmaceutical industry seeks new drug candidates with diverse structures and improved therapeutic profiles.

[1,2,4]Triazolo[1,5-a]pyrimidine Moiety:- Clinical trials and marketed drugs (e.g., Trapidil, Essramycin, DSM-265) indicate the potential of this moiety in medicinal chemistry .

Breast Cancer Research

Background: Breast cancer remains a significant health challenge worldwide. Novel compounds are investigated for their anti-proliferative effects.

Anti-Proliferative Activity:- In breast cancer cell lines (MCF-7, LN), the synthesized [1,2,4]-triazolo[1,5-a]pyrimidine derivatives exhibit good anti-proliferative activity .

Anticonvulsant Properties

Background: Anticonvulsants are crucial for managing seizures. New compounds are evaluated for their efficacy and safety.

Evaluation in Primary Cortical Neurons:Weak Interactions in Energetic Materials

Background: Understanding weak interactions in energetic materials aids in designing safer and more efficient compounds.

X-ray Diffraction Study:Mechanism of Action

Target of action

The compound contains a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a common structural motif in many bioactive molecules. Compounds with this core have been reported to exhibit a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .

Mode of action

For example, some are known to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization .

Result of action

Without specific studies on this compound, it’s difficult to predict the exact molecular and cellular effects of its action. Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine core have shown anti-epileptic activities .

Action environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For example, the azo compound 10, which has a similar structure, has a remarkable measured density of 1.91 g cm −3 at 20 °C, and excellent thermal stability (T d = 305 °C) .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(4-benzhydrylpiperazin-1-yl)-6-tert-butylsulfonyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N7O2S/c1-26(2,3)36(34,35)21-18-28-24-29-25(30-33(24)23(21)27)32-16-14-31(15-17-32)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,18,22H,14-17,27H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYPOYDOVUFWIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1=C(N2C(=NC(=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)N=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Benzhydrylpiperazino)-6-(tert-butylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-carbamoyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2539120.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2539122.png)

![2-hydroxy-N-(1-methoxypropan-2-yl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2539123.png)

![2-[1-[4-(Trifluoromethyl)phenyl]sulfonylazetidin-3-yl]triazole](/img/structure/B2539125.png)

![2-[3-(Cyclohexanecarbonyl)indol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B2539126.png)

![2-Bromoindolo[3,2,1-jk]carbazole](/img/structure/B2539128.png)

![N-(2-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2539137.png)

![7-(2-methoxyethyl)-1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2539141.png)

![N-((4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide](/img/structure/B2539143.png)